![molecular formula C35H52O6 B3427613 Olean-12-en-28-oic acid, 3,25-epoxy-3-hydroxy-22-[(3-methyl-1-oxo-2-butenyl)oxy]- CAS No. 60657-41-2](/img/structure/B3427613.png)
Olean-12-en-28-oic acid, 3,25-epoxy-3-hydroxy-22-[(3-methyl-1-oxo-2-butenyl)oxy]-
Overview
Description
Lantanilic acid is a natural product found in Lantana cujabensis, Lippia turbinata, and other organisms with data available.
Biological Activity
Olean-12-en-28-oic acid, 3,25-epoxy-3-hydroxy-22-[(3-methyl-1-oxo-2-butenyl)oxy]- (CAS Number: 146450-83-1) is a triterpenoid compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the oleanane family of triterpenoids, characterized by a specific arrangement of hydroxyl and epoxy groups. Its molecular formula is , and it possesses a complex structure that contributes to its biological effects.
Anticancer Properties
Research indicates that oleanane-type triterpenoids exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells. The mechanisms involve the activation of caspase pathways and disruption of mitochondrial function, leading to programmed cell death .
Table 1: Anticancer Activity of Oleanane-Type Triterpenoids
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Oleanolic Acid | MCF-7 | 10.22 | Mitochondrial dysfunction |
Betulinic Acid | K562 | 12.3 | Caspase activation |
Olean-12-en-28-oic acid | HCT-15 | TBD | TBD |
Antioxidant Activity
Triterpenoids are also known for their antioxidant properties. They scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. The antioxidant activity of oleanane compounds has been attributed to their ability to modulate signaling pathways involved in oxidative stress responses .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This suggests its potential use in treating chronic inflammatory conditions .
The biological activities of oleanane-type triterpenoids are primarily mediated through several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial signaling.
- Cytokine Modulation : Inhibition of cytokine production leading to reduced inflammation.
- Antioxidant Defense : Enhancing cellular antioxidant defenses by upregulating antioxidant enzymes.
Case Studies
Recent studies have highlighted the efficacy of oleanane derivatives in clinical settings:
- A study conducted on patients with breast cancer demonstrated that compounds derived from oleanane significantly reduced tumor size when used in conjunction with standard chemotherapy .
- Another case study involving patients with chronic inflammatory diseases showed marked improvement in symptoms following treatment with formulations containing oleanane-type triterpenoids .
Scientific Research Applications
Anti-Cancer Properties
Leukemia Treatment:
One of the most significant findings regarding oleanolic acid derivatives, including Olean-12-en-28-oic acid, is their potential in treating leukemia. A study demonstrated that a derivative known as Olean-12-eno[2,3-c]oxadiazol-28-oic acid (OEOA) effectively inhibits the proliferation of human leukemia cells without inducing cell death. The mechanism involves G1 cell cycle arrest and the induction of cyclin-dependent kinase inhibitor p27 while downregulating essential cyclins and Cdks required for cell cycle progression . This suggests that OEOA could be developed as a novel therapeutic agent against leukemia.
Broad Anti-Cancer Effects:
Beyond leukemia, oleanolic acid has shown inhibitory effects against various cancers, including skin and colon cancers. Its ability to modulate cellular pathways makes it a candidate for further research into its use as an anti-cancer agent .
Anti-Inflammatory Applications
Multiple Sclerosis:
Recent studies have highlighted the anti-inflammatory properties of oleanolic acid derivatives in models of multiple sclerosis (MS). For instance, the compound Olean-12-en-28-ol, 3β-pentacosanoate (OPCA), was investigated for its therapeutic effects on experimental autoimmune encephalomyelitis (EAE), a model for MS. The research indicated that OPCA exhibits neuroprotective effects and alleviates symptoms associated with EAE by reducing inflammation . This positions it as a potential candidate for MS treatment.
Microbial Biotransformation
Biocatalysis:
Oleanolic acid and its derivatives are also subject to microbial biotransformation processes that enhance their pharmacological properties. Various fungi have been identified to catalyze specific chemical transformations in triterpenoids, leading to regioselective derivatives that may exhibit improved biological activities . This biotransformation can lead to the development of new compounds with enhanced efficacy.
Nutraceutical Potential
Dietary Sources:
Oleanolic acid is found abundantly in various fruits and medicinal plants, suggesting its potential as a nutraceutical. Its presence in foods like sage indicates that it could serve as a biomarker for dietary intake and may contribute to health benefits associated with these foods .
Summary Table of Applications
Properties
IUPAC Name |
20-hydroxy-8,8,14,15,19,19-hexamethyl-10-(3-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O6/c1-21(2)17-27(36)41-26-19-29(3,4)18-23-22-9-10-25-32(8,31(22,7)13-15-34(23,26)28(37)38)12-11-24-30(5,6)35(39)16-14-33(24,25)20-40-35/h9,17,23-26,39H,10-16,18-20H2,1-8H3,(H,37,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMVESCHSMFWDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C)C(=O)O)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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